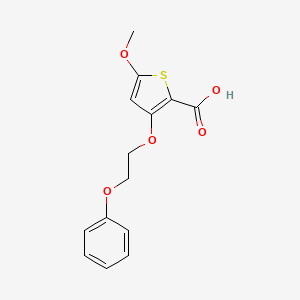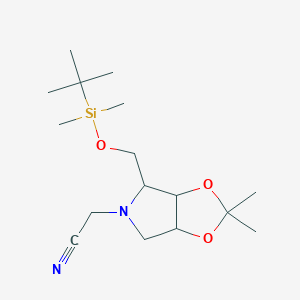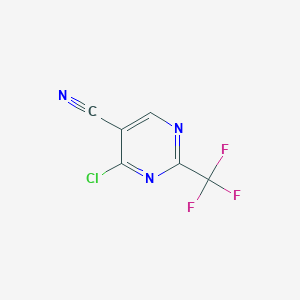![molecular formula C9H18NO4P B12069902 Diethyl [2-(acryloylamino)ethyl]phosphonate CAS No. 518991-74-7](/img/structure/B12069902.png)
Diethyl [2-(acryloylamino)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid and contains a diethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester typically involves the reaction of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the addition of anhydrous ethanol and benzene, followed by the gradual addition of phosphorus trichloride at controlled temperatures. The reaction mixture is then neutralized with ammonia gas, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a bioisostere for phosphate groups in biochemical studies.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of herbicides, fungicides, and other agrochemicals .
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [2,2,2-trichloro-1-[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]-, diethyl ester
- Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in biochemical and medicinal research .
Eigenschaften
CAS-Nummer |
518991-74-7 |
|---|---|
Molekularformel |
C9H18NO4P |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
N-(2-diethoxyphosphorylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
PQSCCOKWHTUXTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCNC(=O)C=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)





![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)






